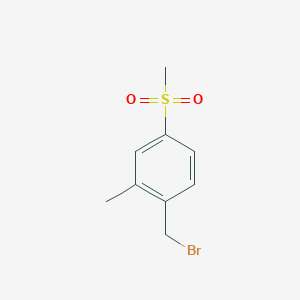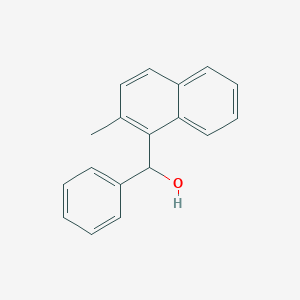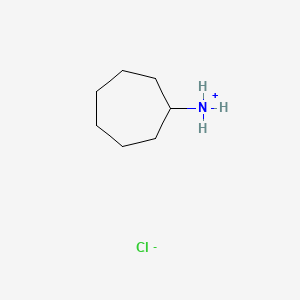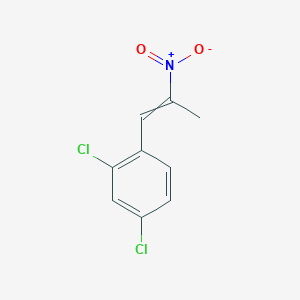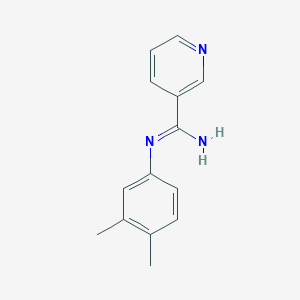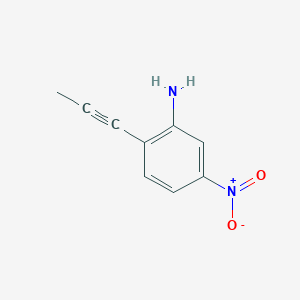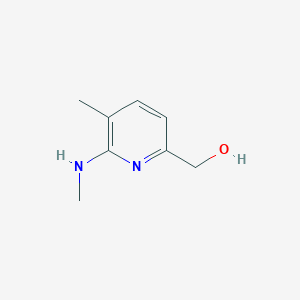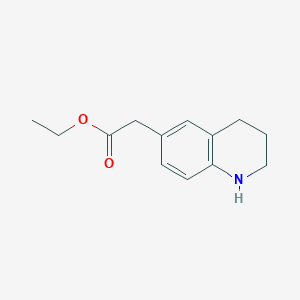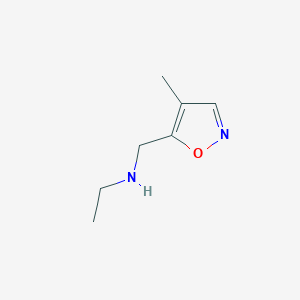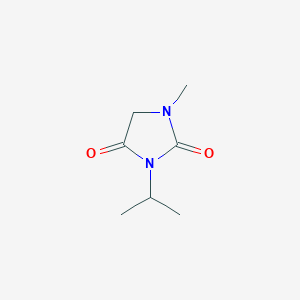
2,4-Imidazolidinedione, 1-methyl-3-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 1-methyl-3-(1-methylethyl)- is a heterocyclic compound that belongs to the imidazolidine-2,4-dione family This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with isopropyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1-methyl-3-(1-methylethyl)- can be achieved through several methods. One common approach involves the reaction of isopropylamine with methyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and using solvents such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of 2,4-Imidazolidinedione, 1-methyl-3-(1-methylethyl)- may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as metal oxides or zeolites, can enhance the reaction efficiency. Additionally, advanced purification techniques, including crystallization and distillation, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 1-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2,4-Imidazolidinedione, 1-methyl-3-(1-methylethyl)- exerts its effects involves binding to specific molecular targets. For instance, its anticonvulsant activity is attributed to its interaction with voltage-gated sodium channels, leading to the inhibition of neuronal excitability . Additionally, its antibacterial properties are linked to the inhibition of bacterial protein synthesis by binding to ribosomal subunits .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazolidine-2,4-dione: Similar in structure but lacks the isopropyl group.
Thiazolidine-2,4-dione: Contains a sulfur atom in place of one nitrogen atom in the imidazolidine ring.
Hydantoin: A simpler structure with no additional substituents.
Uniqueness
2,4-Imidazolidinedione, 1-methyl-3-(1-methylethyl)- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and methyl groups enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound in drug development .
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-methyl-3-propan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O2/c1-5(2)9-6(10)4-8(3)7(9)11/h5H,4H2,1-3H3 |
InChI Key |
IFUCLLDLONIGJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)CN(C1=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

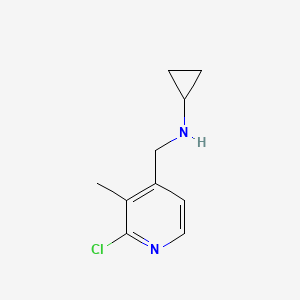

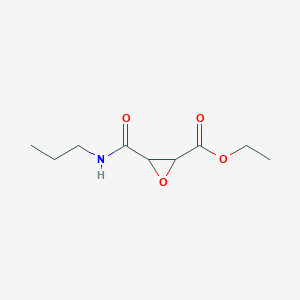
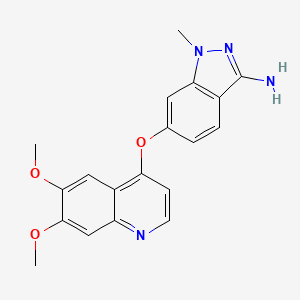
![2-(4H-benzo[d][1,3]dioxin-6-yl)acetonitrile](/img/structure/B8555357.png)
